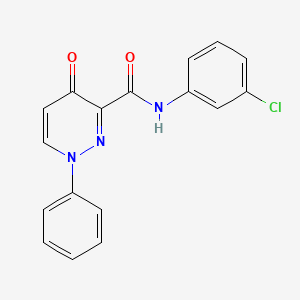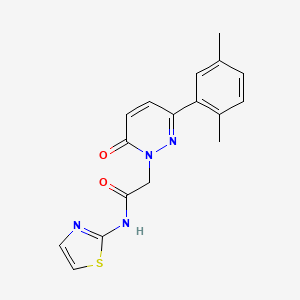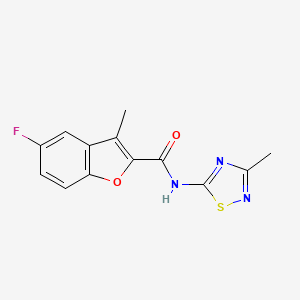![molecular formula C21H22N4O4S B14988372 2-Methylpropyl 4-methyl-2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B14988372.png)
2-Methylpropyl 4-methyl-2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYLPROPYL 4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazole ring, a pyridazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, including the formation of the thiazole and pyridazine rings. Common synthetic routes may involve the use of reagents such as thioamides, hydrazines, and various carboxylic acid derivatives. Reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary, but typical conditions include temperatures ranging from room temperature to reflux and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHYLPROPYL 4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-METHYLPROPYL 4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE include:
- 4-METHYLPROPIOPHENONE
- 2-BROMO-4’-METHYLPROPIOPHENONE
- 2-(4-METHYLPHENYL)PROPANOIC ACID .
Uniqueness
What sets 2-METHYLPROPYL 4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE apart from similar compounds is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22N4O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-methylpropyl 4-methyl-2-[[1-(4-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H22N4O4S/c1-12(2)11-29-20(28)18-14(4)22-21(30-18)23-19(27)17-16(26)9-10-25(24-17)15-7-5-13(3)6-8-15/h5-10,12H,11H2,1-4H3,(H,22,23,27) |
InChI Key |
DJDFVUMHFSURCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B14988300.png)

![10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14988306.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14988310.png)

![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B14988318.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B14988332.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B14988340.png)
![N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B14988343.png)
![6-(3,4-Dimethylphenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B14988344.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B14988347.png)
![(5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14988364.png)
